Cas no 113170-92-6 (1-but-3-enyl-4-(trifluoromethyl)benzene)
1-but-3-enyl-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-but-3-enyl-4-(trifluoromethyl)benzene
- LogP
- 4-[(4-Trifluoromethyl)phenyl]-1-butene
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- MDL: MFCD09801116
- Inchi: InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2
- InChI Key: WLTJXTKMSCNQRQ-UHFFFAOYSA-N
- SMILES: C=CCCC1=CC=C(C=C1)C(F)(F)F
Computed Properties
- Exact Mass: 200.08133
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 0
1-but-3-enyl-4-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200340-2g |
4-[(4-Trifluoromethyl)phenyl]-1-butene |
113170-92-6 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200340-5g |
4-[(4-Trifluoromethyl)phenyl]-1-butene |
113170-92-6 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| abcr | AB360293-1 g |
4-[(4-Trifluoromethyl)phenyl]-1-butene, 97%; . |
113170-92-6 | 97% | 1g |
€794.30 | 2023-04-26 | |
| abcr | AB360293-2 g |
4-[(4-Trifluoromethyl)phenyl]-1-butene, 97%; . |
113170-92-6 | 97% | 2g |
€1065.20 | 2023-04-26 | |
| abcr | AB360293-1g |
4-[(4-Trifluoromethyl)phenyl]-1-butene, 97%; . |
113170-92-6 | 97% | 1g |
€794.30 | 2025-02-13 | |
| abcr | AB360293-2g |
4-[(4-Trifluoromethyl)phenyl]-1-butene, 97%; . |
113170-92-6 | 97% | 2g |
€1065.20 | 2025-02-13 | |
| abcr | AB360293-5g |
4-[(4-Trifluoromethyl)phenyl]-1-butene, 97%; . |
113170-92-6 | 97% | 5g |
€2507.20 | 2025-02-13 | |
| abcr | AB360293-5 g |
4-[(4-Trifluoromethyl)phenyl]-1-butene, 97%; . |
113170-92-6 | 97% | 5g |
€2507.20 | 2023-04-26 | |
| A2B Chem LLC | AE15516-1g |
4-[(4-Trifluoromethyl)phenyl]-1-butene |
113170-92-6 | 97% | 1g |
$548.00 | 2024-04-20 | |
| A2B Chem LLC | AE15516-2g |
4-[(4-Trifluoromethyl)phenyl]-1-butene |
113170-92-6 | 97% | 2g |
$737.00 | 2024-04-20 |
1-but-3-enyl-4-(trifluoromethyl)benzene Suppliers
1-but-3-enyl-4-(trifluoromethyl)benzene Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-but-3-enyl-4-(trifluoromethyl)benzene
Comprehensive Overview of 1-but-3-enyl-4-(trifluoromethyl)benzene (CAS No. 113170-92-6): Properties, Applications, and Industry Trends
1-but-3-enyl-4-(trifluoromethyl)benzene (CAS No. 113170-92-6) is a fluorinated aromatic compound with a unique molecular structure combining a benzene ring, a trifluoromethyl group, and a butenyl side chain. This versatile chemical intermediate has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its electron-withdrawing properties and structural modularity. The compound's CAS registry number 113170-92-6 serves as its universal identifier in chemical databases and regulatory documentation.
Recent trends in green chemistry and sustainable synthesis have increased demand for fluorinated building blocks like 1-but-3-enyl-4-(trifluoromethyl)benzene. Researchers are particularly interested in its potential for creating bioactive molecules with improved metabolic stability—a key consideration in modern drug discovery. The compound's vinyl group offers opportunities for click chemistry applications, aligning with current interests in modular synthesis approaches.
From a molecular perspective, the trifluoromethyl substituent at the para position significantly influences the compound's electronic distribution and lipophilicity. These characteristics make it valuable for developing PET imaging tracers and liquid crystal materials, addressing growing needs in medical diagnostics and display technologies. The compound's thermal stability has also prompted investigations into its use as a high-performance polymer precursor.
Analytical characterization of CAS 113170-92-6 typically involves GC-MS, NMR spectroscopy, and HPLC purity analysis—techniques frequently searched by quality control professionals. Recent patent literature reveals innovative applications in catalysis and organic electronics, particularly for creating charge-transport materials in OLED devices. This aligns with the booming flexible electronics market and the search for novel semiconductor materials.
Handling and storage recommendations for 1-but-3-enyl-4-(trifluoromethyl)benzene follow standard protocols for fluorinated aromatics, with emphasis on moisture-sensitive conditions. The compound's synthetic routes often involve palladium-catalyzed coupling reactions—a hot topic in cross-coupling methodology discussions among synthetic chemists. Current research explores more sustainable alternatives using iron-based catalysts or photochemical activation.
The commercial availability of 113170-92-6 through specialty chemical suppliers has expanded in recent years, reflecting growing industrial adoption. Quality specifications typically emphasize isomeric purity (>98%) and residual solvent limits, parameters crucial for GMP applications. Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous chemical intermediate when handled properly.
Emerging applications in metal-organic frameworks (MOFs) and covalent organic polymers demonstrate the compound's versatility beyond traditional uses. Its rigid-flexible molecular architecture makes it particularly suitable for designing porous materials with tunable properties—an area receiving substantial research funding globally. These developments address pressing needs in gas storage, molecular separation, and heterogeneous catalysis.
From an environmental perspective, studies on the biodegradation pathways of trifluoromethylated compounds like 1-but-3-enyl-4-(trifluoromethyl)benzene contribute to understanding fluorine environmental chemistry. This knowledge informs the development of greener fluorination methods and benign-by-design approaches, aligning with circular economy principles in the chemical industry.
In summary, 1-but-3-enyl-4-(trifluoromethyl)benzene (CAS 113170-92-6) represents an important fluorinated building block with diverse applications across multiple high-tech industries. Its unique combination of aromatic character, fluorine substitution, and alkene functionality continues to inspire innovative applications in cutting-edge research areas, from medicinal chemistry to advanced materials development.
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